(R,s)-n-nitrosoanabasine

Beschreibung

Contextualization as a Tobacco-Specific Nitrosamine (B1359907) (TSNA)

(R,S)-N-Nitrosoanabasine, also known as NAB, is formed from the nitrosation of the minor tobacco alkaloid anabasine. researchgate.nethmdb.ca This process typically occurs during the curing, fermentation, and aging of tobacco leaves. researchgate.netosti.gov Along with other TSNAs such as N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), and N'-nitrosoanatabine (NAT), NAB is found in various tobacco products, including cigarettes, chewing tobacco, and snuff, as well as in the smoke produced from burning tobacco. publisso.deinchem.orgiarc.frnih.gov

The presence and concentration of these compounds can vary depending on the type of tobacco and the processing methods used. For instance, burley tobacco, which has high nitrate (B79036) content, is particularly susceptible to the formation of TSNAs. researchgate.net Studies have shown that while NNN and NAT are generally the most abundant TSNAs in tobacco products, NAB and NNK are present in lesser amounts. nih.gov

Historical Perspectives on Nitrosamine Carcinogenesis Research

The investigation into the carcinogenic properties of nitrosamines dates back to the mid-20th century. In 1956, researchers John Barnes and Peter Magee first reported that dimethylnitrosamine could induce liver tumors in rats. wikipedia.org This discovery spurred further research, which has since established that a large percentage of the approximately 300 tested nitrosamines are carcinogenic in various animal models. wikipedia.org

The 1970s saw a rise in research identifying nitrosamines in a range of consumer products, including food, beverages, and tobacco. lgcstandards.com This led to increased scrutiny of these compounds and their potential health effects on humans. The International Agency for Research on Cancer (IARC) has classified certain N-nitrosamines as "probably carcinogenic to humans". ontosight.ai While NNN and NNK are classified as Group 1 carcinogens (carcinogenic to humans), NAB is currently classified as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence. iarc.fr

Early animal studies on NAB demonstrated its ability to induce esophageal tumors in rats. inchem.orgca.govnih.gov However, its carcinogenic potency is considered weak compared to other TSNAs like NNN. nih.gov

Academic Significance and Current Research Gaps

Despite the research conducted to date, there are still significant gaps in our understanding of this compound. While its presence in tobacco is well-documented, further research is needed to fully understand its metabolic pathways and the specific DNA adducts it forms. oup.comnih.gov The comparative carcinogenicity and mutagenicity of NAB and its structural analog NNN are also areas of active investigation, with recent studies exploring the role of different cytochrome P450 enzymes in their metabolic activation. nih.gov

Furthermore, the environmental impact of e-cigarettes and the presence of TSNAs in these products is an emerging area of research with many unanswered questions. bmj.com While some studies have not detected NAB in e-liquids, the potential for its formation under certain conditions remains a topic for further investigation. bmj.com Understanding the complete toxicological profile of this compound is essential for comprehensive risk assessment of all tobacco and nicotine-containing products.

Data Tables

Table 1: Carcinogenicity Data for N'-Nitrosoanabasine (NAB) in Rats

| Species | Sex | Strain | Route of Administration | Duration of Experiment | Tumor Site | Tumor Type |

| Rat | Female | Chester Beatty | Drinking Water | 73 weeks | Esophagus | Mixed |

| Rat | Female | Chester Beatty | Drinking Water | 73 weeks | Esophagus | Benign |

| Rat | Female | Chester Beatty | Drinking Water | 73 weeks | Esophagus | Squamous Cell Carcinoma |

| Rat | Male | Chester Beatty | Drinking Water | 73 weeks | Esophagus | Mixed |

| Rat | Male | Chester Beatty | Drinking Water | 73 weeks | Esophagus | Benign |

| Rat | Male | Chester Beatty | Drinking Water | 73 weeks | Esophagus | Squamous Cell Carcinoma |

| Rat | Male | Fischer | Drinking Water | 30 weeks | Esophagus | - |

Source: Boyland et al. (1964) ca.gov, Hoffmann et al. (1975) nih.gov

Table 2: Urinary Metabolites of N'-Nitrosonornicotine (NNN) and N'-Nitrosoanabasine (NAB) in Rats

| Compound | Metabolite Type | Percentage of Dose in Urine |

| NNN | 2'-hydroxylation products | 8.1% |

| NNN | 5'-hydroxylation products | 37.6% |

| NNN | Pyridine (B92270) N-oxidation products | 10.8% |

| NAB | 6'-hydroxylation products | 9.8% |

| NAB | Pyridine N-oxidation products | 30.0% |

Source: Hecht & Young (1981) oup.com

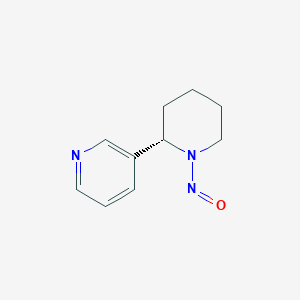

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(2S)-1-nitrosopiperidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYPVKMROLGXJI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@@H](C1)C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031248 | |

| Record name | (S)-3-(1-Nitroso-2-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-64-8 | |

| Record name | N′-Nitrosoanabasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosoanabasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-(1-Nitroso-2-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1133-64-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOANABASINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37X858NS29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin and Environmental Occurrence of R,s N Nitrosoanabasine

Mechanisms of Formation in Tobacco

The formation of NAB is a multi-step process that is heavily influenced by the chemical environment within the tobacco leaf, particularly during post-harvest processing.

The fundamental chemical reaction leading to the formation of (R,S)-N-nitrosoanabasine is the nitrosation of its alkaloid precursor, anabasine. researchgate.netresearchgate.net This reaction involves the addition of a nitroso group (-N=O) to the secondary amine nitrogen atom of the anabasine molecule. semanticscholar.org Nitrosating agents, which are derived from nitrates absorbed by the tobacco plant from the soil, react with anabasine and other tobacco alkaloids like nornicotine and anatabine to generate the corresponding TSNAs. researchgate.net

Kinetic studies have examined the rate of this reaction. The nitrosation of anabasine and nornicotine in aqueous solutions follows equations typical for aliphatic secondary amines. nih.govoup.com The similarity in the rate constants for the nitrosation of anabasine and nornicotine suggests that if the necessary precursors are present, the formation of their respective nitrosamines can occur under similar conditions. nih.govoup.com The secondary alkaloids, including anabasine, can directly react with nitrosating agents to form NAB, NNN, and N'-nitrosoanatabine (NAT). researchgate.net

While TSNAs can be detected in green tobacco leaves, the largest quantities are formed during the post-harvest curing, fermentation, and processing stages. researchgate.netnih.gov The curing process, particularly air-curing used for burley tobacco, creates conditions that are highly conducive to the formation of TSNAs. researchgate.netnih.gov During curing, various chemical and biological processes transform the leaf composition, leading to an increase in the availability of both alkaloid precursors and nitrosating agents. researchgate.net

The temperature during storage and aging also plays a critical role. Studies have shown that warm temperature storage can promote the formation of TSNAs. semanticscholar.orgresearchgate.net This is because elevated temperatures can accelerate the chemical reactions between nitrogen oxides (produced from nitrites) and the tobacco alkaloids. researchgate.net Therefore, the methods and conditions of tobacco curing, aging, and processing significantly impact the final concentration of this compound in the finished product.

Microorganisms present on the surface of tobacco leaves are a key factor in the formation of TSNAs. nih.gov These microbes, particularly certain bacteria, possess nitrate (B79036) reductase enzymes that convert nitrate (NO₃⁻), which accumulates in the tobacco leaf from fertilizers, into nitrite (NO₂⁻). nih.govgoogle.comnih.gov This microbial-mediated reduction is a critical step, as nitrite is the primary precursor for the nitrosating agents responsible for converting anabasine into NAB. researchgate.netnih.gov

The curing and fermentation environments often foster the growth of these nitrite-releasing microorganisms. nih.govnih.gov Once produced by the microbes, the nitrite is released into the tobacco and can react with the alkaloids present in the leaf matrix, leading to the formation of NAB and other TSNAs. nih.gov The level of microbial activity is influenced by factors such as the curing method and ambient humidity, which in turn affects the amount of nitrite produced and the subsequent levels of TSNA formation. researchgate.net

Presence in Tobacco Products and By-products

This compound has been detected in a variety of tobacco products, although its concentration can vary significantly depending on the product type and origin. nih.gov

This compound is found in numerous conventional tobacco products, including cigarettes, cigars, and various forms of smokeless tobacco like chewing tobacco and snuff. nih.govhri.global Generally, the highest concentrations of TSNAs are measured in smokeless tobacco products. nih.gov However, some studies have reported that NAB is often found in smaller quantities compared to NNN and NAT. oup.com In one analysis of commercial tobacco products, NNN was detected at levels between 0.3 and 88.6 µg/g, while NAB was not detected (with a detection limit of <0.5 ng/g). oup.com

Conversely, other research has quantified NAB in a range of smokeless tobacco products from different regions. For example, a study comparing products from Bangladesh, India, Pakistan, and the USA found varying levels of NAB.

| Country/Region | NAB Concentration Range (μg/g of powder) |

|---|---|

| Bangladesh | 0.037–13 |

| USA | Data not specified in range, but mean levels were lower than in Bangladeshi products. |

| India | Data not specified in range, but mean levels were lower than in Bangladeshi products. |

| Pakistan | Data not specified in range, but mean levels were lower than in Bangladeshi products. |

The data indicates that NAB levels can be substantial in certain smokeless tobacco products, with significant geographical variation. plos.org

The presence of TSNAs in electronic nicotine (B1678760) delivery systems (ENDS) is also a subject of investigation. TSNAs can be introduced into e-liquids if tobacco-derived nicotine is used, or they can form if nitrosating agents like nitrite are present along with the alkaloid precursors. nih.gov

A study investigating the formation of TSNAs in e-liquids and their corresponding aerosols found that the presence of nitrite could lead to the formation of TSNAs, and this process was accelerated by higher temperatures and occurred during aerosol generation. nih.gov While the study detected the formation of NNK and NNN in aerosols from e-liquids fortified with nitrite, the levels of NAB in the aerosol were below the limit of quantification (0.2 ng/g). nih.gov This suggests that while the potential for NAB formation exists if its precursor, anabasine, is present as an impurity in the nicotine used in e-liquids, its levels in the vapor may be very low or undetectable under certain conditions. nih.gov

Environmental Contamination and Exposure Pathways of this compound

This compound (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed through the nitrosation of the tobacco alkaloid anabasine. nih.govwikipedia.org TSNAs are primarily formed during the curing, processing, and aging of tobacco, when naturally occurring alkaloids in the tobacco leaf react with nitrosating agents. wikipedia.org Consequently, the primary source of environmental contamination and human exposure to NAB is through tobacco products. ca.gov

NAB has been identified in a wide array of tobacco products, establishing a direct pathway for human exposure. wikipedia.org These products include combustible items like cigarettes and cigars, as well as various forms of smokeless tobacco, such as chewing tobacco, dry snuff, and moist snuff (snus). nih.govnih.govucsf.edu The concentration of NAB and other TSNAs can vary significantly across different tobacco products and even between brands of the same product type. nih.govplos.org This variability is influenced by factors such as tobacco type, curing methods, processing techniques, and storage conditions. wikipedia.orgnih.gov For instance, the highest levels of TSNAs are often found in smokeless tobacco products. nih.gov

The primary routes of human exposure to NAB are the use of these tobacco products and inhalation of secondhand smoke. nih.govca.gov For users of smokeless tobacco, exposure occurs through direct contact with oral tissues. In the case of combustible tobacco products, NAB is present in the unburned tobacco and is also transferred to the mainstream smoke that is inhaled by the smoker. nih.govnih.gov

Research has quantified the levels of N-Nitrosoanabasine in various tobacco products, highlighting the range of potential exposure.

Table 1: Concentration of N-Nitrosoanabasine (NAB) in Cigarette Tobacco and Mainstream Smoke

| Cigarette Type | NAB in Tobacco (ng/cig) | NAB in Mainstream Smoke (ng/cig) |

| Commercial Brands (20) | 270 - 2330 | 18 - 205 |

Data sourced from a study analyzing 20 commercial brands of filter and non-filter cigarettes. nih.gov

Table 2: Concentration of Tobacco-Specific Nitrosamines (TSNAs) in U.S. Commercial Smokeless Tobacco Products

| Product Type | NNN (µg/g) | NNK (µg/g) | NAT (µg/g) | NAB (µg/g) |

| Moist Snuff | 0.82 - 7.1 | 0.11 - 1.8 | 0.43 - 8.2 | 0.05 - 0.49 |

| Dry Snuff | 3.1 - 42 | 0.12 - 2.0 | 2.1 - 17 | 0.14 - 1.3 |

| Loose Leaf | 1.9 - 4.1 | 0.05 - 0.30 | 1.8 - 4.1 | 0.11 - 0.23 |

| Plug | 0.47 - 0.65 | 0.02 - 0.03 | 0.81 - 1.2 | 0.04 - 0.05 |

| Snus | 0.45 - 2.6 | 0.09 - 0.51 | 0.18 - 0.96 | 0.03 - 0.13 |

This table presents a summary of TSNA levels found in various smokeless tobacco products sold in the United States. NNN, NNK, NAT, and NAB are all tobacco-specific nitrosamines.

Table 3: Comparative Levels of N-Nitrosoanabasine (NAB) in Smokeless Tobacco from Different Countries

| Country of Origin | NAB Range (µg/g of SLT powder) |

| Bangladesh | 0.037 - 13 |

| United States | N/A (Specific range not provided in source) |

| India | N/A (Specific range not provided in source) |

| Pakistan | N/A (Specific range not provided in source) |

Data from a comparative study which found that the mean levels of NAB and other TSNAs were significantly higher in Bangladeshi smokeless tobacco (SLT) products compared to those from the USA, India, and Pakistan. plos.org

Environmental contamination is not limited to direct exposure. Secondhand smoke releases NAB and other harmful constituents into the air, leading to involuntary exposure among non-smokers. nih.gov While NAB is primarily associated with tobacco, its persistence and fate in the wider environment, such as in soil or water systems, are less characterized, as it is not commercially produced or used for industrial purposes. ca.gov The main pathway for its environmental presence remains the cultivation, processing, and use of tobacco.

Metabolic Biotransformation and Enantiomeric Dynamics of R,s N Nitrosoanabasine

Key Enzymatic Pathways in Metabolism

The metabolism of (R,S)-N-nitrosoanabasine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolic activation of this compound. However, the presence of other tobacco constituents can influence these enzymatic processes through competitive inhibition.

Role of Cytochrome P450 Enzymes (e.g., CYP2A13) in Metabolic Activation

The metabolic activation of N-nitrosoanabasine is a critical step in its potential biological activity. Molecular docking studies have suggested that several human cytochrome P450 enzymes are capable of binding to NAB. These include CYP1B1, CYP2A6, CYP2A13, and CYP2E1, indicating their potential role in its metabolism nih.gov. Among these, CYP2A13, which is predominantly expressed in the respiratory tract, is known to be highly efficient in the metabolic activation of other tobacco-specific nitrosamines nih.gov.

Competitive Inhibition with Other Tobacco Constituents (e.g., NNK, NAT, Nicotine) on Metabolic Enzymes

The metabolism of tobacco-specific nitrosamines can be influenced by the presence of other structurally similar compounds found in tobacco smoke. This compound has been shown to act as a competitive inhibitor of the CYP2A13-catalyzed metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), another potent tobacco-specific nitrosamine (B1359907). nih.gov This inhibition is also observed with (R,S)-N-nitrosoanatabine (NAT) and nicotine (B1678760) nih.govnih.gov.

An in vitro study examining the inhibition of CYP2A13-catalyzed NNK metabolism demonstrated that NAB, NAT, and nicotine all competitively inhibit the formation of NNK metabolites. The inhibition constants (Ki) indicate that NAT and NAB have a much stronger inhibitory effect than nicotine on the metabolism of NNK by CYP2A13 nih.gov.

Table 1: Inhibition Constants (Ki) of NAB, NAT, and Nicotine on CYP2A13-Catalyzed NNK Metabolism

| Inhibitor | Ki (μM) for OPB formation | Ki (μM) for HPB formation | Ki (μM) for OPBA formation |

|---|---|---|---|

| This compound (NAB) | 0.23 | 0.87 | 0.50 |

| (R,S)-N-Nitrosoanatabine (NAT) | 0.21 | 0.71 | 0.36 |

| Nicotine | 8.51 | 25.01 | 6.57 |

Data from an in vitro study on the competitive inhibition of CYP2A13-catalyzed NNK metabolism. OPB: 4-oxo-4-(3-pyridyl) butanal, HPB: 4-hydroxy-1-(3-pyridyl)-1-butanone, OPBA: 4-oxo-4-(3-pyridyl) butanoic acid. nih.gov

Identification and Characterization of Metabolites

The metabolic transformation of this compound results in the formation of various primary and secondary metabolites. These metabolites are produced through different biotransformation pathways, including hydroxylation and glucuronidation, which can lead to either detoxification or metabolic activation.

Primary and Secondary Metabolites of this compound

In studies with F-344 rats, the major urinary metabolites of NAB were identified as those resulting from 6'-hydroxylation and pyridine-N-oxidation. nih.gov In contrast to its structural homologue, N'-nitrosonornicotine (NNN), 2'-hydroxylation of NAB was not detected in urine. nih.gov In cultured rat esophagus, the primary metabolite of NAB was formed through 6'-hydroxylation, with smaller amounts resulting from 2'-hydroxylation nih.gov.

The ratio of alpha-hydroxylation (a key metabolic activation pathway) to pyridine (B92270) N-oxidation (a detoxification pathway) in urinary metabolites was found to be significantly lower for NAB (0.3) compared to NNN (4.2), suggesting that NAB is less prone to metabolic activation nih.gov.

Glucuronidation and Other Detoxification Pathways

Glucuronidation represents a significant detoxification pathway for tobacco-specific nitrosamines. For N'-nitrosoanabasine, this process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using human embryonic kidney 293 cells overexpressing various UGTs have shown that UGT1A4 and UGT2B10 are the primary enzymes responsible for the N-glucuronidation of NAB.

Further investigation revealed that UGT2B10 is likely the most active UGT isoform in the human liver for the N-glucuronidation of TSNAs, exhibiting a significantly lower Michaelis constant (Km) for NAB compared to UGT1A4.

Pyridine-N-oxidation is another important detoxification pathway for NAB. The facile excretion of its pyridine-N-oxide is thought to contribute to the compound's lower carcinogenic potential nih.gov.

Stereoselective Metabolism of Nitrosamine Enantiomers

This compound is a chiral molecule, existing as two enantiomers, (R)-NAB and (S)-NAB. The spatial arrangement of these enantiomers can influence their interaction with metabolic enzymes, potentially leading to stereoselective metabolism.

While the stereoselective metabolism of many chiral drugs is a well-documented phenomenon, detailed research specifically comparing the metabolic pathways and rates of the individual (R)- and (S)-enantiomers of N-nitrosoanabasine is limited. One study comparing the metabolism of l-NNN and l-NAB (the (S)-enantiomer) in rats reported similar results to the racemic mixture, but a direct and detailed comparison of the metabolism of (R)-NAB versus (S)-NAB is not extensively documented in the scientific literature nih.gov. Further research is needed to fully elucidate the enantiomeric dynamics of this compound's metabolic biotransformation.

Differential Metabolic Activation of (R) and (S) Forms of Related Nitrosamines (e.g., NNN)

While specific comparative studies on the metabolic activation of the individual enantiomers of N-nitrosoanabasine are not extensively documented in the available scientific literature, significant insights can be drawn from the well-studied analogous tobacco-specific nitrosamine, N'-nitrosonornicotine (NNN). Research on NNN has unequivocally demonstrated that the metabolic activation and resulting biological activities are highly dependent on the stereochemical configuration at the chiral center.

For NNN, the (S)-enantiomer is generally considered to be more tumorigenic than the (R)-enantiomer. This difference is attributed to the stereoselective metabolism by CYP enzymes. Specifically, the metabolic activation of NNN occurs via α-hydroxylation, a process that is significantly more efficient for the (S)-enantiomer in target tissues such as the esophagus. This leads to a greater formation of DNA-reactive intermediates and subsequent DNA adducts, which are critical events in the initiation of carcinogenesis.

In contrast, the metabolism of racemic N-nitrosoanabasine has been shown to proceed through different primary pathways. Studies comparing the metabolism of NNN and NAB in rats have revealed a high degree of regiospecificity. The major urinary metabolites of racemic NAB result from 6'-hydroxylation and pyridine N-oxidation sigmaaldrich.comnih.govoup.comoup.com. Alpha-hydroxylation, the primary activation pathway for NNN, is a minor pathway for NAB sigmaaldrich.comnih.govoup.comoup.com. This difference in metabolic pathways is thought to be a primary reason for the significantly lower carcinogenic potential of NAB compared to NNN nih.govoup.comoup.com.

Recent research has identified the specific human CYP enzymes involved in the metabolic activation of NAB. Molecular docking studies and experiments with recombinant human CYP enzymes have shown that CYP1B1, CYP2A6, CYP2A13, and CYP2E1 are capable of metabolizing NAB nih.gov. Both NNN and NAB have been shown to be mutagenic and clastogenic, with their activity being dependent on metabolic activation by these CYP enzymes nih.gov.

The following table summarizes the major metabolic pathways for racemic N-nitrosoanabasine based on in vivo and in vitro studies.

| Metabolic Pathway | Major Metabolites | Enzymes Involved (Human) | Significance |

|---|---|---|---|

| 6'-Hydroxylation | Hydroxy-NAB | CYP1B1, CYP2A6, CYP2A13, CYP2E1 (presumed) | Detoxification pathway |

| Pyridine N-oxidation | NAB-N-oxide | Not specified | Detoxification pathway |

| 2'-Hydroxylation (α-hydroxylation) | Minor amounts of corresponding hydroxy acid | CYP1B1, CYP2A6, CYP2A13, CYP2E1 (presumed) | Metabolic activation pathway |

Implications of Enantiomeric Ratios on Biological Impact

Although direct evidence for the differential biological impact of (R)- and (S)-N-nitrosoanabasine is lacking, the principles established from NNN research suggest that the enantiomeric ratio of NAB could also influence its biological activity. If one enantiomer of NAB is more readily activated by CYP enzymes to DNA-reactive intermediates, then a higher proportion of that enantiomer in tobacco products would theoretically increase its carcinogenic risk, albeit still lower than that of NNN.

The table below presents the enantiomeric composition of the related nitrosamine NNN in various tobacco products, which underscores the importance of considering stereochemistry in risk assessment. A similar understanding of the enantiomeric composition of NAB in tobacco products would be crucial for a complete assessment of its biological impact.

| Tobacco Product | (S)-NNN Percentage of Total NNN | Reference |

|---|---|---|

| Moist Snuff | ~75% | oup.com |

| Chewing Tobacco | ~75% | oup.com |

| Cigarette Tobacco | ~75% | oup.com |

Molecular Carcinogenesis and Toxicological Profile of R,s N Nitrosoanabasine

Carcinogenicity Studies in Experimental Animal Models

The carcinogenic potential of (R,S)-N-nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907), has been evaluated in different experimental animal models, revealing species-specific tumorigenic effects.

In a foundational study, Chester Beatty albino rats were administered N-nitrosoanabasine in their drinking water for the duration of their lives. ca.gov The results of this investigation demonstrated the induction of neoplasms in the esophagus and liver, identifying these as target organs for NAB-induced carcinogenesis in this species. nih.gov

Conversely, studies in Syrian golden hamsters have yielded different results. In one experiment, male and female Syrian golden hamsters were given subcutaneous injections of NAB three times a week for 25 weeks. nih.gov Even after an observation period extending to 83 weeks, none of the hamsters treated with NAB developed tumors. nih.gov This outcome suggests that under these specific experimental conditions, N-nitrosoanabasine is inactive as a carcinogen in the Syrian golden hamster. nih.gov

Tobacco products contain a mixture of tobacco-specific nitrosamines (TSNAs), with varying carcinogenic potencies. oup.com When compared to other prominent TSNAs such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN), N-nitrosoanabasine (NAB) is considered to be a significantly weaker carcinogen. nih.govnih.gov

NNK and NNN are recognized as the most potent carcinogens among the TSNAs, consistently inducing tumors in multiple laboratory animal species. oup.comnih.govnih.gov NNK is a strong systemic lung carcinogen, while NNN is known to induce tumors of the nasal cavity, esophagus, and oral cavity in rats. nih.gov In contrast, N'-nitrosoanatabine (NAT), another TSNA found in considerable amounts in tobacco, has not demonstrated carcinogenic activity in laboratory animals. oup.comnih.gov

The study in Syrian golden hamsters by Hilfrich et al. provides a direct comparison, where NNN was found to be a moderately active tumorigenic agent, inducing tracheal and nasal cavity tumors. nih.gov In the same study, NAB was inactive. nih.gov This highlights a significant difference in carcinogenic potency between these structurally related compounds.

| Compound | Carcinogenic Potency | Primary Target Organs in Rodents |

|---|---|---|

| NNK | Strong | Lung, Nasal Cavity, Liver nih.govnih.gov |

| NNN | Strong | Esophagus, Nasal Cavity, Oral Cavity nih.gov |

| NAT | Inactive | N/A oup.comnih.gov |

| NAB | Weak/Inactive | Esophagus, Liver (Rats); Inactive (Hamsters) nih.govnih.gov |

Genotoxicity and Mutagenicity Assessments

This compound has been evaluated for its mutagenic properties using in vitro bacterial reverse mutation assays. ca.gov These tests, commonly known as Ames tests, utilize specific strains of Salmonella typhimurium to detect the ability of a chemical to cause gene mutations. ca.gov A positive result in this assay indicates that a substance can induce point mutations, such as base substitutions or frameshifts, in the bacterial genome.

Studies have shown that N-nitrosoanabasine is mutagenic in these assays, but this activity is dependent on metabolic activation. nih.gov This means that NAB itself is not directly mutagenic but must first be converted into a reactive intermediate by enzymes. This metabolic conversion is typically achieved in the assay by adding a preparation of mammalian liver enzymes, such as a rat liver S9 fraction. ca.gov The requirement for metabolic activation is a common feature of many nitrosamines. nih.gov

Beyond gene mutations, the ability of a chemical to cause larger-scale damage to chromosomes, known as clastogenicity, is a critical aspect of its genotoxic profile. Recent research has demonstrated that N-nitrosoanabasine is clastogenic, capable of inducing chromosomal damage in human cells. nih.gov

In a study using human hepatoma (C3A) cells, which have enhanced endogenous metabolic capabilities, NAB was shown to induce the formation of micronuclei. nih.gov Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence is a well-established indicator of chromosomal damage. The study further specified that NAB selectively induced centromere-free micronuclei, which points to a clastogenic (chromosome-breaking) mechanism of action rather than an aneugenic (chromosome loss) one. nih.gov This clastogenic activity was dependent on metabolic activation by Cytochrome P450 (CYP) enzymes, specifically implicating human CYP1B1 and CYP2E1. nih.gov

Mechanisms of DNA Adduct Formation and Repair

The carcinogenic and mutagenic effects of N-nitrosoanabasine, like other N-nitroso compounds, are initiated by its metabolic activation into electrophilic intermediates that can covalently bind to DNA, forming DNA adducts. mdpi.com This process is a critical first step in chemical carcinogenesis.

The metabolic activation of N-nitrosamines is primarily catalyzed by Cytochrome P450 enzymes. mdpi.comnih.gov For N-nitrosoanabasine, this activation involves α-hydroxylation, a reaction catalyzed by enzymes such as CYP1B1 and CYP2E1. nih.gov This enzymatic hydroxylation occurs on the carbon atoms adjacent to the N-nitroso group, generating unstable α-hydroxynitrosamines. These intermediates spontaneously decompose to form highly reactive diazonium ions. nih.gov

These electrophilic diazonium ions can then attack nucleophilic sites on DNA bases, resulting in the formation of a variety of DNA alkylation adducts. mdpi.comnih.gov While the specific adduct profile for NAB is not extensively detailed, the general mechanism for nitrosamines leads to adducts such as N7-alkylguanine and O⁶-alkylguanine. nih.gov The formation of O⁶-methylguanine, in particular, is a well-established pro-mutagenic lesion that can lead to G to A transition mutations during DNA replication if not repaired. mdpi.com

Cells possess several DNA repair pathways to counteract the deleterious effects of these adducts. The primary mechanisms for repairing alkylation damage from nitrosamines include:

Base Excision Repair (BER): This pathway is responsible for removing smaller adducts. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, leading to an abasic site that is subsequently processed and repaired. nih.gov

Direct Reversal: The O⁶-alkylguanine adduct can be directly repaired by the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT or MGMT). This protein transfers the alkyl group from the guanine (B1146940) base to one of its own cysteine residues in a stoichiometric reaction, thereby restoring the DNA to its original state. nih.gov

The balance between the rate of DNA adduct formation, the efficiency of these repair pathways, and the rate of cell replication in a given tissue is a crucial determinant of whether exposure to a compound like N-nitrosoanabasine will ultimately lead to mutation and tumor initiation.

Characterization of DNA Adduct Structures Resulting from Nitrosamine Exposure

Upon metabolic activation, nitrosamines form highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts. nih.govnih.gov The formation of these adducts is a key initiating event in chemical carcinogenesis. nih.gov For tobacco-specific nitrosamines, the primary reactive intermediates are diazonium ions that alkylate DNA bases. nih.gov

While specific DNA adduct structures resulting directly from this compound exposure are not as extensively characterized as those from NNK and NNN, it is understood that TSNAs with a pyridyl group lead to pyridyloxobutylating DNA adducts. nih.gov The metabolic activation of nitrosamines generates electrophilic carbocations that attack nucleophilic sites on DNA bases. researchgate.net The most common adducts are N-alkylated bases such as N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), which account for a significant portion of all adducts formed. researchgate.net Additionally, O-alkylated adducts like O⁶-methylguanine (O⁶-MeG) are formed, which are particularly mutagenic. nih.govresearchgate.net

For structurally related compounds like NNK and NNN, a variety of pyridyloxobutyl (POB) and pyridylhydroxybutyl (PHB) DNA adducts have been identified. nih.gov These include adducts at the N7 and O⁶ positions of guanine, and the N1 position of adenine. nih.govumn.edu Given the structural similarities, it is hypothesized that this compound would form analogous DNA adducts following its metabolic activation.

Table 1: Examples of DNA Adducts Formed by Tobacco-Specific Nitrosamines

| Adduct Type | Specific Adducts | Precursor Nitrosamine(s) |

|---|---|---|

| N-Alkylated Purines | N7-methylguanine, N3-methyladenine | NNK, NNN |

| O-Alkylated Purines | O⁶-methylguanine, O⁶-POB-dGuo | NNK, NNN |

| Pyridyloxobutyl Adducts | O²-POB-Thd, N7-POB-Gua | NNK, NNN |

This table presents adducts identified from related nitrosamines, which are expected to be similar to those formed by this compound.

Role of Metabolic Activation in DNA Adduct Formation

The carcinogenicity of N-nitrosamines is contingent upon their metabolic activation, a process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes catalyze the α-hydroxylation of the nitrosamine structure, which is the key bioactivation step. researchgate.net This hydroxylation results in an unstable intermediate that spontaneously decomposes to form a diazonium ion, the ultimate electrophilic species that reacts with DNA. nih.gov

For tobacco-specific nitrosamines, several CYP isozymes have been implicated in their metabolic activation, including CYP2A6 and CYP2E1. umn.edu The specific enzymes involved can vary depending on the tissue and the specific nitrosamine. The α-hydroxylation can occur at different carbon atoms adjacent to the nitroso group, leading to different reactive intermediates and, consequently, different DNA adduct profiles.

Persistence and Repair Kinetics of DNA Adducts in Target Tissues

The biological consequences of DNA adduct formation are heavily dependent on their persistence in the cell. If not removed by cellular DNA repair mechanisms before DNA replication, these adducts can lead to miscoding and result in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes. nih.gov

Cells possess a sophisticated network of DNA repair pathways to counteract the damage caused by alkylating agents like nitrosamines. nih.gov The primary mechanisms involved in the repair of nitrosamine-induced DNA adducts include:

Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting base lesions, such as N7-methylguanine and N3-methyladenine. researchgate.netmdpi.com The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. researchgate.net

Direct Reversal Repair: The O⁶-methylguanine-DNA methyltransferase (MGMT) protein directly removes alkyl groups from the O⁶ position of guanine, a highly mutagenic lesion. researchgate.netnih.gov The AlkB homolog (ALKBH) family of proteins can repair certain N-alkylated bases through oxidative demethylation. researchgate.netnih.gov

Nucleotide Excision Repair (NER): While primarily involved in repairing bulky, helix-distorting adducts, NER may also play a role in the repair of some nitrosamine-induced damage. nih.gov

The persistence of DNA adducts varies depending on the specific adduct, the tissue in which it is formed, and the repair capacity of that tissue. nih.govnih.gov Adducts that are repaired slowly or inefficiently are more likely to lead to mutations. For example, O⁶-alkylguanine adducts are generally more persistent and mutagenic than N7-alkylguanine adducts. nih.gov While specific data on the repair kinetics of this compound-induced adducts are limited, studies on similar compounds show that adduct levels can persist for significant periods in target tissues. nih.gov

Modulation of Cellular Proliferation and Apoptosis

Beyond direct genotoxicity through DNA adduct formation, carcinogenic nitrosamines can also exert their effects by altering fundamental cellular processes such as proliferation and apoptosis (programmed cell death). nih.gov An imbalance between these two processes is a hallmark of cancer.

Some tobacco-specific nitrosamines, like NNK, have been shown to promote cell proliferation and inhibit apoptosis. researchgate.netrivm.nl These effects can be mediated through the binding of the nitrosamine or its metabolites to cellular receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), which can in turn activate signaling pathways that promote cell survival and growth. nih.govresearchgate.net Dysregulation of key cell cycle proteins and anti-apoptotic proteins can contribute to the uncontrolled cell growth characteristic of neoplasia. nih.gov For instance, some carcinogens can induce cell cycle arrest, which may provide time for DNA repair or, if the damage is too severe, trigger apoptosis. nih.gov However, if these checkpoints are bypassed, damaged cells may continue to proliferate.

While direct studies on the effects of this compound on cellular proliferation and apoptosis are not widely available, it is plausible that it could exert similar effects to other TSNAs, potentially contributing to a microenvironment that favors tumor growth. researchgate.net

Structure-Activity Relationships within the Nitrosamine Class

The carcinogenic potency of N-nitroso compounds is highly dependent on their chemical structure. nih.govnih.gov Structure-activity relationship (SAR) studies aim to correlate specific structural features with biological activity. For nitrosamines, factors that influence their carcinogenic potential include:

Metabolic Activation: The ease of α-hydroxylation is a primary determinant of carcinogenic activity. Steric hindrance around the α-carbon atoms can reduce the rate of metabolic activation and decrease carcinogenic potency. acs.org

Stability of Reactive Intermediates: The stability and reactivity of the resulting diazonium ions influence their ability to reach and react with DNA.

Detoxification Pathways: The presence of alternative metabolic pathways that lead to detoxification can reduce the amount of the compound available for bioactivation.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | NAB |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone | NNK |

| N'-nitrosonornicotine | NNN |

| N7-methylguanine | N7-MeG |

| N3-methyladenine | N3-MeA |

| O⁶-methylguanine | O⁶-MeG |

| O⁶-pyridyloxobutyl-deoxyguanosine | O⁶-POB-dGuo |

| O²-pyridyloxobutyl-thymidine | O²-POB-Thd |

Biomarkers of Exposure and Biological Monitoring

Detection and Quantification of (R,S)-N-Nitrosoanabasine and its Metabolites in Biological Fluids

The measurement of NAB and its metabolites in accessible biological matrices like urine and blood is the cornerstone of exposure assessment. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for their sensitive and specific quantification.

Urinary Biomarkers of Exposure

Urine is the most commonly used biological fluid for monitoring exposure to NAB due to its non-invasive collection. In the body, NAB is metabolized, and both the parent compound and its metabolites are excreted in the urine.

Key Analytes:

This compound (NAB): The unmetabolized compound.

NAB-N-Glucuronide (NAB-N-Gluc): A major metabolite where glucuronic acid is attached to the pyridine (B92270) nitrogen of NAB.

For a comprehensive assessment, "total NAB" is often measured. This involves treating the urine sample with β-glucuronidase to cleave the glucuronide conjugate, converting NAB-N-Gluc back to NAB. The subsequent measurement thus represents the sum of both free NAB and its glucuronidated form. core.ac.uk

Research has consistently shown significantly higher levels of total NAB in the urine of tobacco users compared to non-users. For instance, one study reported the mean levels of total NAB in smokers and smokeless tobacco users, highlighting the quantitative difference in exposure between these groups and providing a clear biomarker for tobacco use.

Table 1: Mean Urinary Levels of Total N-Nitrosoanabasine (NAB) in Tobacco Users

| User Group | Mean NAB Level (pmol/mg creatinine) | Standard Deviation |

|---|---|---|

| Smokers (n=14) | 0.040 | ± 0.039 |

| Smokeless Tobacco Users (n=11) | 0.23 | ± 0.19 |

Blood-Based Biomarkers

While less common than urinalysis, the analysis of blood, specifically plasma, can also be used for NAB detection. Blood-based biomarkers may offer advantages, such as providing a snapshot of recent exposure and being less susceptible to issues like the artifactual formation of nitrosamines that can occur in acidic urine.

The development of highly sensitive LC-MS/MS methods allows for the quantification of TSNAs in plasma at very low concentrations (picogram-per-milliliter levels). While much of the research on plasma TSNAs has focused on N'-nitrosonornicotine (NNN), the established methodologies are applicable to NAB. Measuring NAB in plasma can complement urinary data, offering a more complete picture of the internal dose and metabolic handling of this compound.

DNA Adducts as Internal Dose Biomarkers

The carcinogenic potential of many N-nitrosamines is linked to their metabolic activation into reactive electrophilic intermediates that can bind covalently to DNA, forming DNA adducts. nih.govmdpi.com These adducts can lead to miscoding during DNA replication and are considered a critical step in the initiation of cancer. nih.gov Therefore, the detection of specific DNA adducts serves as an internal dose biomarker, reflecting not only exposure but also the metabolic activation of the compound.

The metabolic activation of TSNAs like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and NNN via α-hydroxylation by cytochrome P450 enzymes is well-documented. nih.govumn.edu This process leads to the formation of DNA adducts that pyridyloxobutylate DNA. nih.gov While the formation of DNA adducts from NNK and NNN has been extensively studied in both laboratory animals and humans, specific research detailing the formation and quantification of this compound-derived DNA adducts is less prevalent in the literature. However, the structural similarities and shared metabolic pathways among TSNAs suggest that NAB could potentially undergo similar bioactivation to form DNA-damaging agents. The study of such adducts would be crucial for fully understanding its mode of action as a carcinogen.

Methodological Considerations for Biomarker Analysis and Interpretation

Accurate and reliable biomarker data depend on robust analytical methods and careful interpretation of the results.

Analytical Methods:

Sample Preparation: For urinary analysis of total NAB, enzymatic hydrolysis with β-glucuronidase is a critical first step. core.ac.uk This is typically followed by solid-phase extraction (SPE) to isolate and concentrate the analytes from the complex urine matrix before instrumental analysis. core.ac.uksigmaaldrich.com

Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity. core.ac.uk Gas chromatography (GC) coupled with a nitrosamine-selective detector or mass spectrometry has also been used.

Quantification: Stable isotope-labeled internal standards (e.g., deuterated NAB) are used during analysis to ensure accurate quantification by correcting for any analyte loss during sample preparation and variations in instrument response. core.ac.uk

Interpretation:

Normalization: Urinary biomarker concentrations are often normalized to urinary creatinine (B1669602) to account for variations in urine dilution. nih.gov

Artifact Prevention: For some nitrosamines, there is a risk of artifactual formation during sample handling and storage, particularly in acidic urine that contains both the amine precursor and nitrosating agents. The addition of inhibitors like ascorbic acid can mitigate this issue. nih.gov

Exposure Correlation: Urinary levels of total NAB have been shown to correlate significantly with other markers of smoking dose, such as daily cigarette consumption and salivary cotinine.

The "fit-for-purpose" approach to biomarker method validation ensures that the analytical assay is sufficiently reliable for its intended application in exposure assessment and epidemiological studies. nih.gov

Advanced Analytical Methodologies for R,s N Nitrosoanabasine Detection

High-Sensitivity Chromatographic Techniques

Chromatography, coupled with highly sensitive detectors, forms the cornerstone of modern analytical strategies for (R,S)-N-nitrosoanabasine. These methods offer the selectivity and low detection limits required to measure trace amounts of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of TSNAs due to its significant advantages in sensitivity, selectivity, and high sample throughput. chromatographyonline.comwaters.com This technique provides greater sensitivity and selectivity over older methods like gas chromatography-thermal energy analyzer (GC-TEA). chromatographyonline.com

The robustness of LC-MS/MS allows for the development of rapid and efficient analytical procedures. chromatographyonline.com For instance, methods have been developed that can resolve four major TSNAs, including NAB, in under 3.5 minutes. chromatographyonline.com The separation is commonly performed using a C18 column with simple mobile phases. chromatographyonline.com The high selectivity of MS/MS detection can simplify sample preparation requirements, sometimes allowing for a "dilute and shoot" approach which reduces matrix effects and eliminates the need for extensive solid-phase extraction (SPE) cleanup without compromising data quality. waters.com

To ensure accuracy and confirm the identity of the analyte, regulatory guidance suggests the use of at least two multiple reaction monitoring (MRM) transitions for each compound. chromatographyonline.com One ion pair is used for quantification (quantifier) and another for confirmation (qualifier), which enhances the method's selectivity and accuracy. chromatographyonline.com The use of isotope-labeled internal standards is also a key strategy to compensate for matrix effects and improve quantitative accuracy. chromatographyonline.comnih.gov

Gas Chromatography with Chemiluminescence Detection (GC-NCD) and Mass Spectrometry (GC-MS)

Historically, gas chromatography (GC) coupled with a thermal energy analyzer (TEA) was a widely used method for TSNA analysis. chromatographyonline.com The TEA detector is specific for nitroso compounds, but it has several drawbacks. chromatographyonline.com It cannot differentiate between co-eluting nitrosamines, making it less selective than a mass spectrometer. chromatographyonline.com Furthermore, GC-TEA methods often require extensive sample cleanup, including liquid-liquid extraction and solid-phase extraction, and sample concentration to achieve adequate sensitivity. chromatographyonline.com

More advanced GC-based methods utilize mass spectrometry for detection. Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers a more sensitive, selective, and higher throughput alternative to both GC-TEA and even some LC-MS/MS methods. coresta.org A validated GC-MS/MS method using chemical ionization (CI) and multiple reaction monitoring (MRM) has shown to provide lower limits of quantitation and higher selectivity. coresta.org This method can be used for the simultaneous analysis of multiple nitrosamines, including the four major TSNAs and various volatile N-nitrosamines, in tobacco and tobacco products. google.comcoresta.org GC coupled to positive chemical ionization triple-quadrupole MS has been successfully applied to determine TSNAs in mainstream cigarette smoke. nih.gov

Sample Preparation and Matrix Effects in Complex Samples (e.g., tobacco, smoke condensate, biological matrices)

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE) : A fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE) : Widely used for cleanup and concentration of analytes from complex samples. nih.govcoresta.orgnih.gov Various SPE sorbents can be employed, including cation-exchange, activated charcoal, and molecularly imprinted polymers (MIPs), which offer high selectivity for target analytes. nih.govfrontiersin.orgb-cdn.net

Supported Liquid-Liquid Extraction (SL-L) : A variation of LLE that offers a simpler and faster extraction procedure. rsc.org

A major challenge in analyzing complex samples with techniques like LC-MS/MS is the phenomenon of matrix effects , particularly ion suppression. chromatographyonline.comnih.gov This occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification. coresta.org Matrix effects are both analyte-dependent and sample matrix-dependent. chromatographyonline.com For example, the matrix suppression effects in smokeless tobacco can be particularly heavy. chromatographyonline.comcoresta.org

Strategies to mitigate matrix effects include:

Extensive sample cleanup using techniques like SPE to remove interfering components. coresta.org

Sample dilution to reduce the concentration of matrix components, which can be effective when using highly sensitive instruments. waters.com

Use of isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification. chromatographyonline.comnih.gov

Matrix-matched calibration standards , where calibration curves are prepared in a blank matrix that is similar to the samples being analyzed. coresta.org

Quality Control and Validation of Analytical Methods

To ensure the reliability and accuracy of data, analytical methods for this compound must be rigorously validated. chromatographyonline.com Method validation is performed according to established guidelines, such as those from the International Organization for Standardization (ISO) or regulatory bodies like the FDA. chromatographyonline.comfrontiersin.orgbmj.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). coresta.orgbmj.com

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically demonstrated with a high correlation coefficient (R²) for the calibration curve, often greater than 0.99. chromatographyonline.comnih.gov

Accuracy : Assesses the closeness of the experimental value to the true value. It is often evaluated through recovery studies by spiking a known amount of the analyte into a blank matrix. Good accuracy is demonstrated by recovery values typically between 80% and 120%. chromatographyonline.comnih.gov

Precision : Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the percent relative standard deviation (%RSD). chromatographyonline.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.comcoresta.org These limits are matrix-dependent; for example, LODs and LOQs in smokeless tobacco are generally higher than in cigarette tobacco due to greater matrix effects. chromatographyonline.com

The table below summarizes typical performance characteristics of a validated LC-MS/MS method for TSNA analysis in tobacco.

| Validation Parameter | This compound (NAB) | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | chromatographyonline.com |

| Accuracy (Recovery %) | 82.3% - 120% | chromatographyonline.com |

| Precision (%RSD) | 5.3% - 14.3% (in tobacco) | chromatographyonline.com |

| LOQ (Smokeless Tobacco) | 3 - 8 ng/g | chromatographyonline.com |

| LOQ (Cigarette Tobacco) | 0.7 - 3 ng/g | chromatographyonline.com |

Application in Quantitative Risk Assessment and Exposure Studies

Validated analytical methods are fundamental to quantitative risk assessment and exposure studies concerning this compound. nih.gov By accurately measuring the concentration of NAB and other TSNAs in various tobacco and nicotine (B1678760) products (including cigarettes, smokeless tobacco, and e-cigarettes), researchers can estimate human exposure levels. nih.govacs.org

These studies often involve measuring TSNA biomarkers in biological samples such as urine. core.ac.ukpublisso.de NAB itself can be measured in urine and serves as a direct biomarker of exposure. core.ac.ukacs.org Such biomonitoring data is crucial for comparing exposure across different populations, such as smokers, vapers, users of oral tobacco, and non-users. acs.orgnih.gov

Systematic reviews and meta-analyses of exposure data have shown that while users of vaping products have higher TSNA exposure than non-users, their exposure is substantially lower than that of conventional cigarette smokers. nih.govresearchgate.net For example, one meta-analysis found that pooled urinary NAB levels were 87% lower in vapers compared to smokers in cross-sectional studies. nih.govresearchgate.net This quantitative data, generated by reliable analytical methods, is essential for evaluating the potential reduction in harm associated with switching from smoking to other nicotine products and for informing public health policies and regulatory decisions. nih.gov

The table below shows a comparison of urinary NAB biomarker levels from an exposure study.

| Exposure Group | Relative Urinary NAB Levels | Reference |

|---|---|---|

| Smokers | Highest | acs.org |

| Oral Tobacco Users | High (similar to smokers) | acs.org |

| Heated Tobacco Product Users | Lower than smokers | acs.org |

| E-Cigarette Users | Significantly lower than smokers | acs.orgnih.gov |

| Non-Users | Lowest / Non-detectable | acs.org |

Human Health Risk Assessment and Regulatory Implications

Estimation of Human Exposure Levels and Exposure Routes

Human exposure to (R,S)-N-Nitrosoanabasine, often referred to as NAB, is almost exclusively through the use of tobacco products. inchem.org The compound has been identified in both smokeless tobacco (such as chewing tobacco and snuff) and in the mainstream smoke of cigarettes. inchem.org This results in widespread exposure among users of these products. inchem.org

The primary routes of exposure are:

Inhalation: For smokers, inhalation of mainstream cigarette smoke is a significant route of exposure. Non-smokers can also be exposed through the inhalation of second-hand smoke. ca.gov

Oral Ingestion: Users of smokeless tobacco products are exposed through the oral cavity, where the compound is leached from the product and can be absorbed through the oral mucosa or ingested.

Levels of N-nitrosoanabasine can vary depending on the tobacco product. For instance, studies have quantified the levels of various TSNAs in different tobacco products, highlighting the range of potential human exposure. While specific data for all products is extensive, the consistent presence of NAB confirms the exposure risk for all tobacco users.

Hazard Characterization and Dose-Response Modeling

The primary hazard associated with this compound is its carcinogenicity. scbt.com This has been demonstrated in animal studies, which form the basis for its hazard characterization.

Animal Carcinogenicity Studies: In laboratory settings, N-Nitrosoanabasine has been shown to induce tumors in rats. ca.govinchem.org When administered orally in drinking water to two different strains of rats, NAB induced the formation of esophageal carcinomas and/or papillomas. ca.govinchem.org A study involving subcutaneous injection in Syrian golden hamsters was deemed inadequate for evaluation. ca.govinchem.org The (S)-enantiomer of the related compound N'-nitrosonornicotine (NNN) has been shown to have higher tumorigenic potency than the (R)-enantiomer, suggesting that stereochemistry can play a significant role in the carcinogenic activity of these compounds. nih.gov

Genotoxicity: this compound is considered a mutagenic metabolite, indicating its ability to cause changes in the genetic material of cells. scbt.com Studies have also investigated the role of human cytochrome P450 (CYP) enzymes in the metabolic activation of nitrosamine (B1359907) derivatives, a critical step in their mechanism of carcinogenicity. ca.gov

Dose-Response Modeling: Dose-response modeling aims to quantify the relationship between the dose of a chemical and the incidence of an adverse effect. For carcinogens like N-Nitrosoanabasine, this modeling is crucial for estimating cancer risk at the lower exposure levels relevant to human populations. While specific dose-response models exclusively for this compound are not detailed in the available literature, the general approach for nitrosamines involves analyzing tumor incidence data from animal bioassays. github.ionih.gov These models, such as the Beta-Poisson model, help to extrapolate from the high doses used in animal studies to predict risks at lower, environmentally relevant doses. qmrawiki.org The process typically involves fitting mathematical models to the observed data to derive a point of departure (POD), which can then be used in risk assessment. github.io

Table 1: Summary of Animal Carcinogenicity Data for N-Nitrosoanabasine This table is interactive. You can sort and filter the data.

| Species | Strain | Route of Administration | Findings | Reference |

|---|---|---|---|---|

| Rat | Chester Beatty (CB) albino | Drinking Water | Induced esophageal carcinomas and papillomas. | Boyland et al. (1964) ca.gov |

| Rat | F344 | Oral | Induced esophageal tumors. | IARC (1985) nih.gov |

Characterization of Cancer Risk in Exposed Populations

As of early 2024, no specific case reports or epidemiological studies on the carcinogenicity of this compound in human populations were available. ca.govinchem.org Therefore, the characterization of cancer risk in humans is based on extrapolation from animal data and the broader understanding of the carcinogenicity of N-nitrosamines as a chemical class.

The evidence from animal studies is considered sufficient to infer a potential cancer risk to humans. Several N-nitroso compounds are recognized as potential human carcinogens. nih.govresearchgate.netthehealthsciencesacademy.org For example, studies on dietary exposure to the nitrosamine N-nitrosodimethylamine (NDMA) have shown associations with an increased risk of certain cancers, such as gastrointestinal and rectal cancers, in human populations. nih.govresearchgate.netthehealthsciencesacademy.org These findings for a related compound support the public health concern regarding exposure to any carcinogenic nitrosamine, including this compound. The risk is considered to be a function of the level and duration of exposure, which is highest among long-term users of tobacco products.

Regulatory Frameworks and Public Health Policies

Given the evidence of its carcinogenicity in animals, this compound is subject to regulation and classification by various public health and environmental agencies.

International Agency for Research on Cancer (IARC): The IARC, a part of the World Health Organization, has evaluated N'-Nitrosoanabasine (NAB). In a 1985 monograph, based on what was considered "limited evidence" for carcinogenicity in experimental animals and "no data" in humans, NAB was not classifiable as to its carcinogenicity to humans. inchem.org A subsequent evaluation in 2007 classified N'-Nitrosoanabasine in Group 3 : Not classifiable as to its carcinogenicity to humans. who.int This classification reflects the lack of direct human epidemiological data.

California Proposition 65: California's Safe Drinking Water and Toxic Enforcement Act of 1986, known as Proposition 65, requires the state to maintain a list of chemicals known to cause cancer or reproductive toxicity. wikipedia.org N-Nitrosoanabasine is listed under Proposition 65 as a chemical known to the state of California to cause cancer. ca.gov This listing legally requires businesses to provide a "clear and reasonable" warning before knowingly and intentionally exposing anyone to the chemical. nationalaglawcenter.org More than 30 nitrosamines are listed under this proposition, highlighting the recognized carcinogenic potential of this class of compounds. ca.govmdpi.com

Table 2: Regulatory and Advisory Classifications for N-Nitrosoanabasine This table is interactive. You can sort and filter the data.

| Agency / Regulation | Jurisdiction | Classification | Basis for Listing |

|---|---|---|---|

| IARC | International | Group 3 | Limited evidence in animals, no data in humans. |

Emerging Research and Future Directions in R,s N Nitrosoanabasine Studies

Investigation of Low-Dose and Chronic Exposure Effects

The health risks associated with long-term, low-dose exposure to N-nitrosamines are a significant concern. openpr.com Chronic exposure to even minute quantities of nitrosamines is linked to an increased risk of cancers of the liver, stomach, and esophagus. openpr.com While high-dose studies in animal models have demonstrated the carcinogenic potential of some nitrosamines, there is a growing need to understand the effects of the chronic, low-level exposure that is more representative of human experience with tobacco products. Future research will likely focus on elucidating the dose-response relationship at these lower exposure levels and identifying early biomarkers of effect.

Key research questions in this area include:

What are the long-term health consequences of exposure to NAB at levels commonly found in tobacco users?

Are there specific molecular and cellular changes that occur in response to chronic low-dose NAB exposure?

Can we identify a threshold below which the carcinogenic risk of NAB is negligible?

Answering these questions is crucial for establishing evidence-based regulatory policies for tobacco products and for accurately assessing the health risks for individuals who use them.

Integrated Omics Approaches in Toxicological Assessment (e.g., Genomics, Proteomics, Metabolomics)

Modern toxicological research is increasingly employing "omics" technologies to gain a comprehensive understanding of the effects of chemical exposures at a systems level. mdpi.comnih.gov These approaches, including genomics, proteomics, and metabolomics, offer the potential to uncover the detailed molecular mechanisms by which (R,S)-N-Nitrosoanabasine exerts its toxic effects. isaaa.orgcuanschutz.edu

Genomics can identify changes in gene expression and genetic mutations that occur in response to NAB exposure, providing insights into the initiation of carcinogenic processes. cuanschutz.edu

Proteomics allows for the large-scale study of proteins, which can reveal alterations in cellular pathways and functions affected by NAB. nih.gov

Metabolomics focuses on the complete set of small-molecule metabolites in a biological system, offering a snapshot of the metabolic response to NAB exposure. isaaa.org

The integration of these multi-omics datasets can provide a more complete picture of the adverse outcome pathways associated with NAB, from the initial molecular initiating event to the eventual adverse health effect. mdpi.commdpi.com This approach can help in the identification of sensitive biomarkers of exposure and effect, and can support the development of more accurate risk assessment models. mdpi.comecetoc.org

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Analysis of DNA and RNA in cells or tissues exposed to NAB. | Identification of gene mutations, changes in gene expression, and altered regulatory networks involved in carcinogenesis. cuanschutz.edu |

| Proteomics | Study of the entire set of proteins expressed in response to NAB. | Understanding of disrupted cellular processes, signaling pathways, and protein-protein interactions. nih.gov |

| Metabolomics | Profiling of low molecular weight compounds in biological samples after NAB exposure. | Revealing metabolic dysregulation and identifying novel biomarkers of exposure and toxicity. isaaa.org |

Refined Understanding of Enantiomeric-Specific Carcinogenesis and Metabolism

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (R)-N-Nitrosoanabasine and (S)-N-Nitrosoanabasine. Research on other chiral tobacco-specific nitrosamines, such as NNN, has shown that the enantiomers can have different carcinogenic potencies and metabolic pathways. researchgate.netnih.gov For instance, (S)-NNN is a more potent carcinogen in rats than (R)-NNN. researchgate.netnih.gov

While the enantiomeric composition of NNN in tobacco products has been studied, with the (S)-enantiomer being predominant, less is known about the specific biological activities of the (R) and (S) enantiomers of NAB. nih.govoup.com Early studies on racemic NAB (a mixture of both enantiomers) in rats and hamsters indicated it is a weak carcinogen compared to NNN. nih.govnih.gov

Future research is needed to:

Determine the relative proportions of (R)-NAB and (S)-NAB in various tobacco products.

Investigate the metabolism of each enantiomer separately to identify any differences in activation and detoxification pathways.

Conduct carcinogenicity studies on the individual enantiomers to ascertain if one is more potent than the other.

A more refined understanding of the enantiomeric-specific properties of NAB will allow for a more accurate assessment of its carcinogenic risk and may inform strategies to reduce the toxicity of tobacco products.

Development of Novel Intervention and Prevention Strategies against Exposure

Reducing human exposure to this compound and other carcinogenic nitrosamines is a key goal of tobacco control. Research in this area is focused on several fronts, from preventing the formation of these compounds in tobacco products to developing interventions for individuals who are already exposed.

One approach is the modification of tobacco processing and curing methods to minimize the formation of TSNAs. hri.global Another strategy involves the development of more effective cigarette filters that can selectively remove nitrosamines from mainstream smoke. nih.gov Research into filters with active adsorbents that are porous and have good gas permeation properties is ongoing. nih.gov

For individuals who use tobacco products, cessation is the most effective intervention. nih.gov For those who use nicotine (B1678760) replacement therapies like the nicotine patch, there is some evidence that endogenous formation of NNN can occur, though at very low levels. nih.gov Supplementation with ascorbic acid has been suggested as a potential way to block this formation. nih.gov

Novel therapeutic and preventive strategies could also emerge from a better understanding of the metabolic pathways of NAB. For example, the development of agents that could inhibit the metabolic activation of NAB or enhance its detoxification could potentially reduce its carcinogenic effects.

| Strategy | Approach |

| Prevention of Formation | Modifying tobacco curing and processing techniques to reduce the levels of nitrosamine (B1359907) precursors and inhibit the nitrosation process. hri.global |

| Exposure Reduction | Designing advanced cigarette filters with specific adsorbents to capture nitrosamines from the smoke. nih.gov |

| Cessation Support | Promoting and supporting tobacco cessation programs to eliminate exposure. nih.gov |

| Chemoprevention | Investigating the use of dietary supplements, such as ascorbic acid, to inhibit the endogenous formation of nitrosamines. nih.gov |

Collaborative Research and Data Harmonization in Tobacco Control

Addressing the global health challenge of tobacco use requires a coordinated and collaborative research effort. International collaborations and data harmonization are essential for advancing our understanding of the health effects of tobacco constituents like this compound and for developing effective global tobacco control policies.

Organizations like the National Cancer Institute (NCI) support international tobacco control research and foster collaborations between researchers in different countries. cancer.gov Such collaborations are crucial for studying the use of various tobacco products globally and for evaluating the impact of different tobacco control strategies. cancer.gov

Data harmonization, the process of standardizing data from different studies to make them comparable and combinable, is another critical component of collaborative research. nih.gov Initiatives like the Cross-Cohort Collaboration-Tobacco working group are pooling data from multiple large-scale cohort studies to investigate the health effects of various tobacco products. nih.govresearchgate.net This approach allows for more powerful statistical analyses and a more comprehensive understanding of tobacco-related diseases. researchgate.net

By fostering collaboration and harmonizing data, the research community can accelerate progress in:

Understanding the global burden of disease associated with exposure to specific nitrosamines.

Identifying susceptible populations and risk factors.

Evaluating the effectiveness of interventions and regulatory policies across different populations and settings.

These collaborative efforts are vital for building the robust evidence base needed to support global tobacco control and reduce the health impact of this compound and other harmful constituents of tobacco.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting (R,S)-N-nitrosoanabasine in complex biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution for quantification. Ensure a detection limit ≤0.1 µg/g, as per protocols adapted from tobacco-specific nitrosamine (TSNA) analysis .

- Critical Considerations : Optimize ionization parameters (e.g., electrospray ionization) to address matrix interference and enhance analyte specificity. Validate recovery rates (70–120%) using spiked matrices .

Q. How do reaction conditions (e.g., pH, temperature) influence the formation of this compound in simulated physiological environments?

- Experimental Design :

- Variables : Test pH (2–9) and temperature (20–60°C) in buffered solutions containing anabasine and nitrosating agents (e.g., NaNO₂).

- Detection : Monitor nitrosation kinetics via UV-Vis spectroscopy at 234 nm (characteristic absorbance of N-nitrosamines) .

Q. What are the primary sources of this compound in environmental and biological systems?

- Evidence Synthesis : Conduct a systematic literature review using PRISMA guidelines, combining keywords like “N-nitrosoanabasine,” “tobacco alkaloids,” and “nitrosation pathways.” Prioritize studies with robust analytical validation (e.g., ISO 13395 compliance for nitrite quantification) .

- Key Findings : Major sources include tobacco processing, nitrate-rich fertilizers in agriculture, and endogenous nitrosation in mammalian systems .

Advanced Research Questions